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Compound Name: 3-amino-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B181071

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1-phenyl-1H-pyrazol-5-ol is a heterocyclic organic compound belonging to the
pyrazolone family. Pyrazolone derivatives are of significant interest in medicinal chemistry and
drug development due to their diverse biological activities, which include anti-inflammatory,
analgesic, antipyretic, and antimicrobial properties. The physicochemical properties of these
compounds are crucial for understanding their pharmacokinetic and pharmacodynamic profiles,
including absorption, distribution, metabolism, and excretion (ADME). This technical guide
provides an in-depth overview of the core physicochemical properties of 3-amino-1-phenyl-
1H-pyrazol-5-ol, with a focus on its structure, tautomerism, and key chemical data.

Chemical Structure and Tautomerism

One of the most critical aspects of the chemistry of 3-amino-1-phenyl-1H-pyrazol-5-ol is its
existence in different tautomeric forms. Tautomers are isomers of a compound that readily
interconvert, and their equilibrium can be influenced by factors such as solvent, pH, and
temperature. For 3-amino-1-phenyl-1H-pyrazol-5-ol, three main tautomeric forms are
possible: the OH-form (enol), the CH-form (keto), and the NH-form (imine).

Caption: Tautomeric forms of 3-amino-1-phenyl-1H-pyrazol-5-ol.

Physicochemical Properties
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Quantitative data for the specific compound 3-amino-1-phenyl-1H-pyrazol-5-ol is limited. The
following tables summarize available computed data from reputable sources, alongside
experimental data for closely related compounds to provide a comparative context.

Table 1: General Physicochemical Properties

Value (3-amino-1-

Property phenyl-1H-pyrazol- Data Type Source
5-0l)

Molecular Formula CoHoN3O PubChem|[1]

Molecular Weight 175.19 g/mol Computed PubChem[1]

CAS Number 28710-97-6 PubChem[1]

5-amino-2-phenyl-1H-
IUPAC Name PubChem|[1]
pyrazol-3-one

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 0.4 PubChem|[2]
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 3 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 175.07456 g/mol PubChem[1]
Monoisotopic Mass 175.07456 g/mol PubChem[1]
Topological Polar Surface Area  71.7 A2 PubChem
Heavy Atom Count 13 PubChem
Complexity 243 PubChem[1]
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Table 3: Experimental Physicochemical Properties of Related Compounds

Property Compound Value Source
] ] 3-amino-5- ) )
Melting Point 124-127 °C Sigma-Aldrich[3]
phenylpyrazole
. ) 3-methyl-1-phenyl-1H-
Melting Point 130 °C PubChem[4]
pyrazol-5-ol

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-amino-1-phenyl-1H-pyrazol-5-
ol is not readily available in the searched literature. However, a general and widely used
method for the synthesis of 1-phenyl-3-substituted-pyrazol-5-ones involves the condensation of
a [3-ketoester with phenylhydrazine.

General Synthesis of 1-phenyl-3-substituted-pyrazol-5-ones

A common synthetic route to this class of compounds is the reaction of phenylhydrazine with
an appropriate [3-ketoester. For the synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol, a suitable
starting material would be an ester of 3-amino-3-oxopropanoic acid.

Reaction:

Phenylhydrazine + Ethyl 3-amino-3-oxopropanoate — 3-amino-1-phenyl-1H-pyrazol-5-ol +
Ethanol

General Procedure:

o Reaction Setup: A solution of phenylhydrazine in a suitable solvent (e.g., ethanol or acetic
acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer.

o Addition of Reactant: The [3-ketoester (in this case, an ester of 3-amino-3-oxopropanoic acid)
is added dropwise to the phenylhydrazine solution at room temperature.
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e Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 6
hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Workup: After the reaction is complete, the mixture is cooled to room temperature, and the
solvent is removed under reduced pressure.

 Purification: The crude product is then purified by recrystallization from a suitable solvent
(e.g., ethanol, water, or a mixture thereof) to yield the pure pyrazolone derivative.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard
analytical techniques:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C): To elucidate the chemical
structure and confirm the presence of the different tautomers.

e Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=0, N-H,
O-H).

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

e Melting Point Analysis: To assess the purity of the compound.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 3-
amino-1-phenyl-1H-pyrazol-5-ol.
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Caption: General workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

While specific signaling pathways for 3-amino-1-phenyl-1H-pyrazol-5-ol have not been
detailed in the available literature, pyrazole derivatives are known to interact with a variety of
biological targets. Their anti-inflammatory effects are often attributed to the inhibition of
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cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).
Other pyrazolone derivatives have been shown to modulate the activity of various kinases and
other enzymes involved in cellular signaling. Further research is required to elucidate the
specific molecular targets and signaling pathways modulated by 3-amino-1-phenyl-1H-
pyrazol-5-ol.

Conclusion

3-amino-1-phenyl-1H-pyrazol-5-ol is a molecule of interest with potential applications in drug
discovery, underscored by the known biological activities of the pyrazolone class. A key feature
of this compound is its existence in multiple tautomeric forms, which significantly influences its
physicochemical and biological properties. While comprehensive experimental data for this
specific molecule is not abundant, this guide provides a summary of its known computed
properties and a framework for its synthesis and characterization based on established
methods for related compounds. Further experimental investigation is necessary to fully
characterize its physicochemical profile and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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